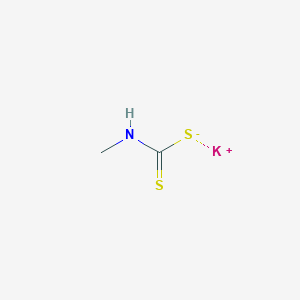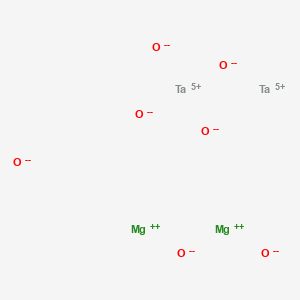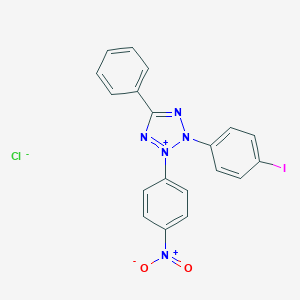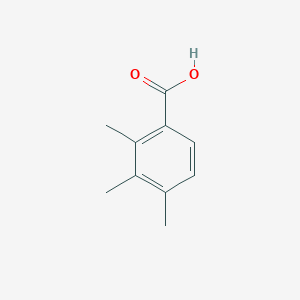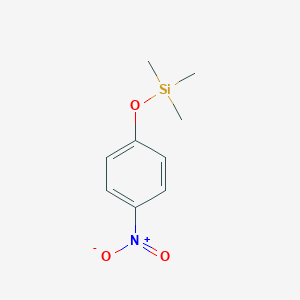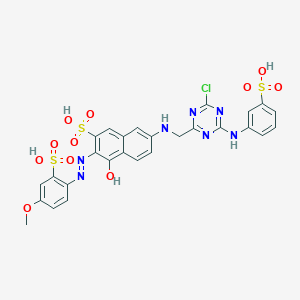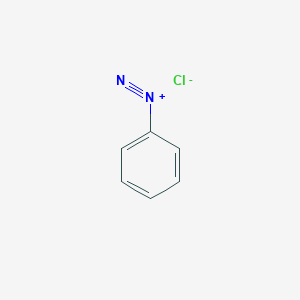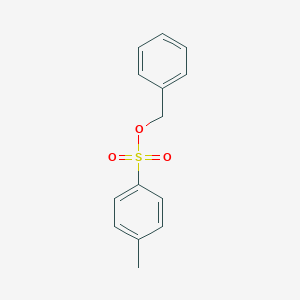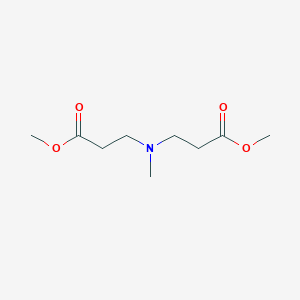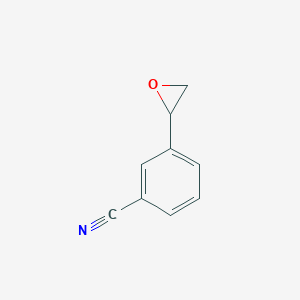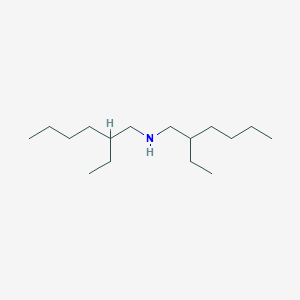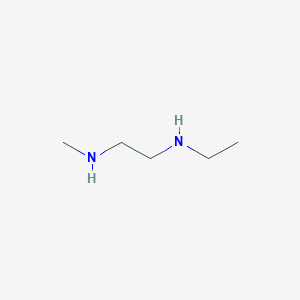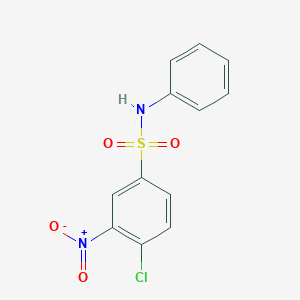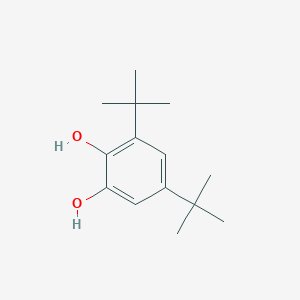
3,5-Di-tert-Butylcatechol
Übersicht
Beschreibung
3,5-Di-tert-butylcatechol is an organic compound with the molecular formula C14H22O2. It is a derivative of catechol, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by tert-butyl groups. This compound is known for its high thermal and oxidative stability, making it a valuable antioxidant in various industrial applications .
Wissenschaftliche Forschungsanwendungen
3,5-Di-tert-butylcatechol has a wide range of applications in scientific research and industry:
Chemistry: Used as a reactant in the synthesis of quinones and other organic compounds.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant activity.
Industry: Employed as a polymerization inhibitor in the production of monomers like styrene and butadiene.
Wirkmechanismus
Target of Action
3,5-Di-tert-butylcatechol has been shown to bind to the receptor site of group P2 . This receptor is involved in the release of calcium ions by the ryanodine receptor .
Mode of Action
The binding of this compound to the P2 receptor inhibits the release of calcium ions by the ryanodine receptor . This inhibition reduces the incidence of arrhythmias .
Biochemical Pathways
This compound can be used as a reactant to prepare 3,5-di-tert-butylquinone via catalytic oxidation . It also acts as a polymerization inhibitor in the production of monomers such as styrene and butadiene .
Pharmacokinetics
It is known that the compound is insoluble in water , which may impact its bioavailability.
Result of Action
The antioxidant activities of compounds similar to this compound were evaluated using various assays . These compounds have a greater antiradical effect than this compound in the DPPH assay . In the course of the AAPH-induced oxidative DNA damage, all tested compounds exhibit inhibitory activity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place . It is also important to keep the container tightly closed to maintain its stability .
Biochemische Analyse
Biochemical Properties
3,5-Di-tert-butylcatechol can be used as a reactant to prepare 3,5-di-tert-butylquinone via catalytic oxidation . It also acts as a polymerization inhibitor in the production of monomers such as styrene and butadiene . The rate of autooxidation of this compound in the presence of micelles formed from mixing equal concentrations of [Cu (C 12 -tmed)Br 2] (where C 12 -tmed is N,N,N′- trimethyl-N′-dodecylethylenediamine) and several amino acids has been investigated .
Cellular Effects
It is known that it can bind to the receptor site of group P2, inhibiting the release of calcium ions by the ryanodine receptor and reducing the incidence of arrhythmias .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation to the corresponding o-quinone . This process is catalyzed by 1,3,2-Oxazaphospholes . The oxidation of this compound at the first stage leads to the formation of o-benzoquinones .
Temporal Effects in Laboratory Settings
It is known that it is stable and combustible .
Metabolic Pathways
It is known that it can undergo oxidation to form 3,5-di-tert-butylquinone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Di-tert-butylcatechol can be synthesized through the alkylation of catechol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the following steps :
Mixing: Catechol is mixed with tert-butyl alcohol.
Catalysis: An acid catalyst, such as sulfuric acid, is added to the mixture.
Heating: The reaction mixture is heated to around 80-100°C and stirred for several hours.
Isolation: The product is isolated by neutralizing the reaction mixture with a base, followed by extraction and purification.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The product is then purified using techniques such as crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Di-tert-butylcatechol undergoes several types of chemical reactions, including:
Reduction: It can be reduced back to catechol derivatives under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Ferric chloride, molecular oxygen, or vanadium polyoxometalates in solvents like tetrahydrofuran.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3,5-Di-tert-butyl-o-benzoquinone.
Reduction: Catechol derivatives.
Substitution: Various alkylated or acylated catechol derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylcatechol: Another catechol derivative with a single tert-butyl group at the 4 position.
2,6-Di-tert-butyl-4-methylphenol:
2,5-Di-tert-butylhydroquinone: A hydroquinone derivative with tert-butyl groups at the 2 and 5 positions.
Uniqueness
3,5-Di-tert-butylcatechol is unique due to its high thermal and oxidative stability, which is attributed to the steric hindrance provided by the tert-butyl groups. This makes it more effective as an antioxidant compared to other similar compounds .
Eigenschaften
IUPAC Name |
3,5-ditert-butylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,15-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZLSMMERMMQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061414 | |
| Record name | 1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light brown solid; [Alfa Aesar MSDS] | |
| Record name | 3,5-Di-tert-butylcatechol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19746 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1020-31-1 | |
| Record name | 3,5-Di-tert-butylcatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-tert-butylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Di-tert-butylcatechol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-di-tert-butylpyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DI-TERT-BUTYLCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1328KN3F8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


